2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine
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Overview
Description
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tetrahydrofuran moiety, which is a five-membered oxygen-containing ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine typically involves the reaction of azetidine with tetrahydrofuran derivatives under specific conditions. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, which lacks the tetrahydrofuran moiety.
Tetrahydrofuran: A five-membered oxygen-containing ring without the azetidine component.
Other Functionalized Azetidines: Compounds with similar structures but different functional groups.
Uniqueness
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is unique due to the presence of both the azetidine ring and the tetrahydrofuran moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethoxymethyl)azetidine |
InChI |
InChI=1S/C9H17NO2/c1-2-9(12-5-1)7-11-6-8-3-4-10-8/h8-10H,1-7H2 |
InChI Key |
OZTNGUVEHUENGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCC2CCN2 |
Origin of Product |
United States |
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